![molecular formula C16H13Cl2N5O3S B2992735 N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide CAS No. 338405-38-2](/img/structure/B2992735.png)

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide

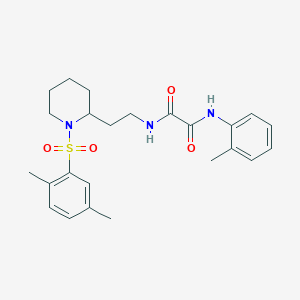

Übersicht

Beschreibung

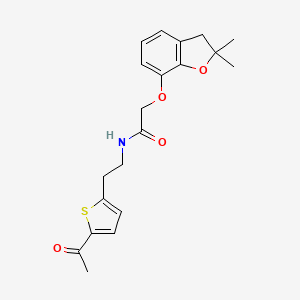

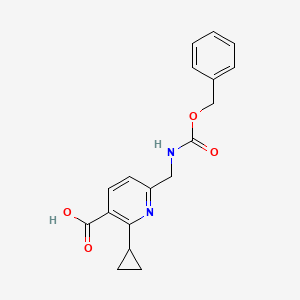

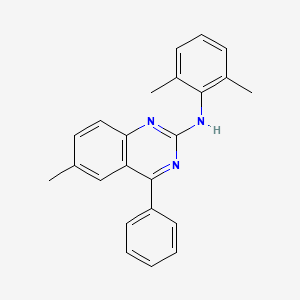

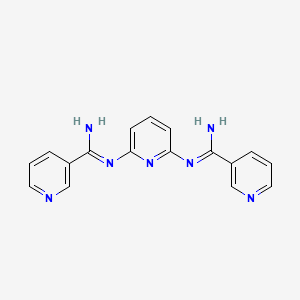

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide is a member of triazoles.

Wissenschaftliche Forschungsanwendungen

Molecular Rearrangements and Synthetic Applications

Research on molecular rearrangements of triazole derivatives, such as the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes, demonstrates the potential of triazole-containing compounds in synthetic chemistry. These rearrangements facilitate the synthesis of complex molecules, which could be useful in developing new materials or chemicals with specific properties (L'abbé et al., 1990).

Antimicrobial and Antitumor Activity

Compounds incorporating phenylsulfonyl and triazole groups have been studied for their antimicrobial and antitumor activities. A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties showed promising antimicrobial properties, indicating the potential of similar compounds in medicinal chemistry for developing new antimicrobial agents (Alsaedi et al., 2019). Additionally, 4-substituted 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities, underscoring the potential utility of structurally similar compounds in therapeutic applications (Konstantinova et al., 2009).

Catalysis and Chemical Transformations

Research on rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including pyridine and oxazoline rings, for the electrochemical reduction of CO2, highlights the catalytic potential of compounds with similar structural features. These complexes facilitate the reduction of CO2 more efficiently in certain solvents, suggesting applications in catalysis and environmental chemistry (Nganga et al., 2017).

Electrophoretic and Biocompatible Polymers

The synthesis of electrophoretic poly(2-oxazolines) containing pendant sulfone groups for coating on stainless steel demonstrates the application of sulfonyl-containing compounds in materials science, particularly for creating biocompatible coatings. This research may inform the development of medical devices or implants (Hayashi & Takasu, 2015).

Wirkmechanismus

Target of Action

It is known that compounds containing a 1,2,4-triazole ring, such as this one, often interact with the heme moiety of the cytochrome p450 enzymes .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of Cytochrome P450 enzymes . The phenyl moieties also play a key role in the interaction within the active site of the enzyme . The carbonyl group in the compound’s structure can form hydrogen bonds, which may contribute to its interaction with its targets .

Biochemical Pathways

Given its potential interaction with cytochrome p450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .

Pharmacokinetics

The presence of the 1,2,4-triazole ring and the phenyl moieties in the compound may contribute to its solubility and permeability, which are key factors in its bioavailability .

Result of Action

Given its potential interaction with cytochrome p450 enzymes, it may influence the metabolism of various endogenous and exogenous substances .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

Eigenschaften

IUPAC Name |

N'-(2,4-dichlorophenyl)sulfonyl-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O3S/c17-11-6-7-14(13(18)8-11)27(24,25)22-15(19)9-26-16-20-10-23(21-16)12-4-2-1-3-5-12/h1-8,10H,9H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQAUMPSDDREDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC(=NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OC/C(=N/S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2992654.png)

![9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2992658.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)

![N-(1-(thiazol-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2992664.png)

![N-(3,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2992665.png)

![4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2992666.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2992675.png)